An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Structure, Synthesis, and Applications in Advanced Drug Delivery
An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Structure, Synthesis, and Applications in Advanced Drug Delivery
Introduction: Unveiling the Potential of a Complex Triglyceride
In the landscape of pharmaceutical sciences and drug development, the role of excipients is evolving from inert fillers to functional components that actively enhance drug performance. Among these, lipids, and specifically triglycerides, have garnered significant attention for their ability to improve the oral bioavailability of poorly soluble drugs. This guide provides a comprehensive technical overview of a specific mixed-acid triglyceride, 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol, a molecule with a defined chemical structure that offers unique physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile lipid and its potential applications in modern drug delivery systems.
1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol that contains myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively, of the glycerol backbone.[1][2][3] Notably, it is found in natural sources such as mature human milk, infant formula fats, and butterfat.[1][2][3] Its structure, comprising a combination of saturated, monounsaturated, and polyunsaturated fatty acids, imparts a unique set of properties that are of interest in the formulation of sophisticated drug delivery vehicles.
Chemical Structure and Physicochemical Properties
The precise arrangement of fatty acids on the glycerol backbone dictates the physicochemical characteristics of a triglyceride, influencing its melting behavior, solubility, and interaction with other molecules.
Chemical Structure
-
Systematic Name: 9Z,12Z-octadecadienoic acid, 1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester[1]
-
Common Names: 1-Myristin-2-Linolein-3-Olein, TG(14:0/18:2/18:1)[1][3]
-
Molecular Weight: 829.33 g/mol [2]
The structure consists of:
-
A central glycerol backbone.
-
Myristic acid (a saturated C14 fatty acid) at the sn-1 position.
-
Linoleic acid (a polyunsaturated C18:2 fatty acid) at the sn-2 position.
-
Oleic acid (a monounsaturated C18:1 fatty acid) at the sn-3 position.
The "rac-" prefix in the name indicates that the glycerol is a racemic mixture, meaning it is a 1:1 mixture of the two enantiomers at the sn-2 position.
Physicochemical Properties
The combination of saturated and unsaturated fatty acids in 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol results in it typically being a solid at room temperature.[4] The presence of unsaturated fatty acids, particularly linoleic acid with two double bonds, introduces kinks in the acyl chains, preventing the tight packing that is characteristic of fully saturated triglycerides. This leads to a lower melting point compared to a triglyceride with three long-chain saturated fatty acids.[5][6]
| Property | Value | Source |
| Appearance | Solid at room temperature | [4] |
| Boiling Point | 783.8 ± 50.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 294.2 ± 30.2 °C | [4] |
| Refractive Index | 1.477 | [4] |
| Solubility | Soluble in ethanol and DMF. Insoluble in water. | [3] |
The melting point of mixed-acid triglycerides is influenced by several factors, including the chain length of the fatty acids, the degree of unsaturation, the specific positions of the fatty acids on the glycerol backbone, and the polymorphic form of the crystal.[7][8]
Synthesis and Purification
The controlled synthesis of a specific mixed-acid triglyceride like 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol requires a strategic approach to ensure the correct placement of each fatty acid. A common method involves a multi-step enzymatic or chemical synthesis.
Representative Synthesis Protocol (Enzymatic Approach)
This protocol outlines a plausible enzymatic synthesis route, which offers high specificity and milder reaction conditions compared to purely chemical methods.
Step-by-Step Methodology:
-
Starting Material: Begin with a protected glycerol derivative, such as 1,3-benzylidene glycerol, to selectively acylate the sn-2 position first.
-
Esterification at sn-2: React the protected glycerol with linoleic acid in the presence of a lipase that is not sn-1,3 specific, or use chemical methods such as dicyclohexylcarbodiimide (DCC) coupling.
-
Deprotection: Remove the protecting group to expose the hydroxyl groups at the sn-1 and sn-3 positions.
-
Esterification at sn-1 and sn-3: In a solvent-free system, perform an enzymatic acidolysis reaction. Use an sn-1,3 specific lipase with myristic acid and oleic acid. The relative amounts of the two fatty acids can be adjusted to favor the desired product.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the desired triglyceride.
-
Work-up: Once the reaction is complete, the enzyme is typically removed by filtration. The crude product is then washed to remove any unreacted fatty acids and glycerol.
Purification by Flash Column Chromatography
Flash column chromatography is an effective technique for purifying lipids from a reaction mixture.[9][10]
Protocol:
-
Column Preparation: A glass column is packed with silica gel 60 as the stationary phase. The silica is typically loaded as a slurry in a non-polar solvent like hexane.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and loaded onto the top of the silica gel column.
-
Elution: A solvent gradient is used to elute the components from the column. A common solvent system for triglycerides is a gradient of ethyl acetate in hexane.[11]
-
Initially, a low polarity mobile phase (e.g., 100% hexane) is used to elute any non-polar impurities.
-
The polarity of the mobile phase is gradually increased by adding ethyl acetate to elute the desired triglyceride.
-
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified triglyceride.
Analysis and Characterization
Confirming the structure and purity of the synthesized triglyceride is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the triglyceride.[12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate triglycerides based on their partition number (PN), which is related to the carbon number and the number of double bonds.[13] This technique can be used to assess the purity of the final product.
Spectroscopic Analysis: ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of triglycerides.[14] The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule, allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~5.34 | Olefinic protons (-CH=CH-) of linoleoyl and oleoyl chains |
| ~5.27 | sn-2 proton of the glycerol backbone (-CH-) |
| ~4.29 & ~4.14 | sn-1 and sn-3 protons of the glycerol backbone (-CH₂-) |
| ~2.77 | Bis-allylic protons (-CH=CH-CH₂ -CH=CH-) of the linoleoyl chain |
| ~2.30 | α-carbonyl protons (-CH₂ -COO-) of all three fatty acid chains |
| ~2.01 | Allylic protons (-CH₂ -CH=CH-) of the linoleoyl and oleoyl chains |
| ~1.61 | β-carbonyl protons (-CH₂-CH₂ -COO-) of all three fatty acid chains |
| ~1.20-1.40 | Methylene protons (-(CH₂)n-) of all three fatty acid chains |
| ~0.88 | Terminal methyl protons (-CH₃) of all three fatty acid chains |
Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the specific spectrometer used.
Applications in Drug Development
The unique structure of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol makes it a promising excipient in the development of lipid-based drug delivery systems, particularly for poorly water-soluble drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15] These systems are designed to improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, thereby overcoming the dissolution rate-limiting step in absorption.
Mixed-chain triglycerides like 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol can serve as the oil phase in SEDDS formulations.[14] The presence of both medium-chain (from myristic acid) and long-chain (from linoleic and oleic acids) fatty acids can offer a balance of properties. Medium-chain triglycerides are known for their ability to be readily absorbed, while long-chain triglycerides can enhance lymphatic transport, which can be beneficial for certain drugs to avoid first-pass metabolism.
Formulation of a SEDDS with a Poorly Soluble Drug (e.g., Fenofibrate):
A representative SEDDS formulation could consist of:
-
Oil Phase: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol
-
Surfactant: A non-ionic surfactant with a high HLB value (e.g., Cremophor® EL)
-
Co-surfactant/Co-solvent: A short-chain alcohol or glycol (e.g., Transcutol®)
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble drug like fenofibrate.[15]
The development of such a formulation involves constructing pseudo-ternary phase diagrams to identify the self-emulsifying region and optimizing the ratios of the components to achieve the desired droplet size and drug loading.
Safety and Handling
-
General Handling: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
-
Storage: The compound should be stored in a cool, dry place, away from light and oxidizing agents to prevent degradation of the unsaturated fatty acid chains. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Toxicity: Based on the SDS for similar compounds, it is not classified as a hazardous substance. No significant irritant effects on the skin or eyes are expected.
Conclusion
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol represents a class of highly defined mixed-acid triglycerides with significant potential in pharmaceutical formulation. Its unique combination of saturated, monounsaturated, and polyunsaturated fatty acids provides a versatile platform for the development of advanced drug delivery systems, such as SEDDS, for enhancing the oral bioavailability of challenging drug candidates. A thorough understanding of its chemical structure, physicochemical properties, and synthesis is paramount for its effective application. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the exploration of well-characterized functional lipids like 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol will undoubtedly play a crucial role.
References
-
LibreTexts. (2019). 10.15: Lipids—Part 2. Retrieved from [Link]
- Coppola, A., et al. (2020). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties.
- Shafiq, S., et al. (2007).
- Tzamtzis, N., & Demopoulos, C. A. (2010). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 15(7), 4583–4629.
- Singh, B., et al. (2009). In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine. Indian Journal of Pharmaceutical Sciences, 71(6), 638–644.
- Shafiq, S., et al. (2007). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. Pharmaceutical Research, 24(10), 1750–1758.
-
IUPAC. (n.d.). Structure of triglycerides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids. Retrieved from [Link]
- Najera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to the Triglycerides of Cheese Fat. Journal of the American Oil Chemists' Society, 76(3), 399–407.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000131). Retrieved from [Link]
- W. C. Still, M. Kahn, and A. Mitra. (1978). Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Najera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to the Triglycerides of Cheese Fat. Journal of the American Oil Chemists' Society, 76(3), 399–407.
- O'Connor, J. B., et al. (2000). Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(48), 37495–37501.
- Guillén, M. D., & Ruiz, A. (2003). 1H nuclear magnetic resonance as a tool for the characterization of edible oils and fats. European Journal of Lipid Science and Technology, 105(10), 503–510.
-
Bertin Bioreagent. (n.d.). 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Retrieved from [Link]
- Adlof, R. O., & Emken, E. A. (1984). Synthesis and purification of polyunsaturated triglycerides. Journal of the American Oil Chemists' Society, 61(1), 83–85.
-
Agilent Technologies. (n.d.). Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scattering detection. Retrieved from [Link]
- Watts, R., & Dils, R. (1968). Separation of Triglycerides by Gas-Liquid Chromatography. Journal of Lipid Research, 9(1), 40–51.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. old.iupac.org [old.iupac.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Triglyceride - Wikipedia [en.wikipedia.org]
